4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound characterized by the presence of a bromo, difluoromethyl, and phenoxy group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromo-3-(difluoromethyl)phenol. This intermediate is then reacted with tetrahydro-2H-pyran-4-methanol under basic conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The presence of the bromo group makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as improved thermal stability or chemical resistance .
Mechanism of Action
The mechanism of action of 4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Bromo-3-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran
- 4-((4-Chloro-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran
- 4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-furan
Uniqueness
4-((4-Bromo-3-(difluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both bromo and difluoromethyl groups, which can significantly influence its reactivity and properties.
Properties
IUPAC Name |
4-[[4-bromo-3-(difluoromethyl)phenoxy]methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2O2/c14-12-2-1-10(7-11(12)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGKUTXYGWSXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.